Cyclohexen-1-ylmethanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of 1,3-Cyclohexadien-1-Als involves the Diels–Alder cycloaddition . Another study discusses the synthesis of cyclohexanol intermediates from ring hydrogenation of phenol and alkylphenols .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . Tools like MolView can also be used to convert a drawn molecule into a 3D model .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, kinetic analysis of the gas-phase and liquid phase hydrogenation of toluene to methylcyclohexane on Ni catalysts was performed . Another study discusses the extraction of reaction templates using cheminformatics .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques . For a similar compound, 1-Cyclohexen-1-ylmethanol, properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, and molar refractivity have been reported .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Sulfoxide-Directed Desymmetrisation of Cyclohexa-1,4-dienes

Cyclohexa-2,5-dien-1-ylmethanol derivatives undergo a series of reactions, including esterification and stereoselective cyclisation, with the aid of a chiral sulfoxide. This process demonstrates the chemical versatility of cyclohexene derivatives in synthesizing complex molecular structures (Elliott, El Sayed, & Ooi, 2007).

Cyclohexane Pyrolysis

The study of cyclohexane pyrolysis at low pressure provides insights into the formation of various radicals and stable products. This research is pivotal for understanding the degradation pathways and product formation, relevant to both cyclohexene and cyclohexane structures (Wang et al., 2012).

Environmental and Biological Applications

Degradation by Rhodococcus sp. EC1

Rhodococcus sp. EC1 showcases exceptional capabilities in degrading cyclohexane, demonstrating the biological relevance of cyclohexene derivatives in bioremediation strategies to address pollution from recalcitrant hydrocarbons (Lee & Cho, 2008).

Material Science and Nanotechnology

Gold Nanoparticle Assemblies

The electrical and optical properties of gold nanoparticles interlinked by organic dithiol derivatives, including those with cyclohexane cores, highlight the potential of cyclohexene derivatives in creating advanced materials for electronic and photonic applications (Wessels et al., 2004).

Safety and Hazards

Direcciones Futuras

Propiedades

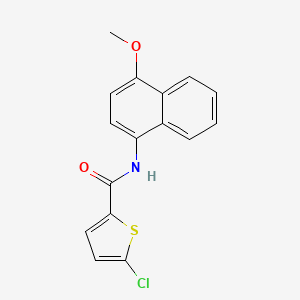

IUPAC Name |

cyclohexen-1-ylmethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12S/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNUCRXMIKSERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexen-1-ylmethanethiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-Fluorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2557023.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2557029.png)

![4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2557030.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)

![(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B2557038.png)